6-benzyl-2-(morpholin-4-yl)pyrido[4,3-d]pyrimidin-5(6H)-one
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Overview
Description
6-BENZYL-2-(MORPHOLIN-4-YL)-5H,6H-PYRIDO[4,3-D]PYRIMIDIN-5-ONE is a heterocyclic compound that belongs to the pyrido[4,3-d]pyrimidine family This compound is characterized by its unique structure, which includes a benzyl group, a morpholine ring, and a pyrido[4,3-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-BENZYL-2-(MORPHOLIN-4-YL)-5H,6H-PYRIDO[4,3-D]PYRIMIDIN-5-ONE typically involves multicomponent reactions (MCRs). One common method is the Ugi-Zhu three-component reaction, which is followed by a cascade aza-Diels-Alder cycloaddition, N-acylation, decarboxylation, and dehydration process. This method uses toluene as the solvent and ytterbium (III) triflate as the Lewis acid catalyst. Microwave-dielectric heating is employed to increase the overall yield and decrease the reaction time to less than one hour .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of multicomponent reactions and the use of efficient catalysts and heating methods are likely to be applied in large-scale production. The use of microwave-dielectric heating and efficient catalysts can significantly enhance the yield and reduce production time, making the process more viable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
6-BENZYL-2-(MORPHOLIN-4-YL)-5H,6H-PYRIDO[4,3-D]PYRIMIDIN-5-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can introduce various substituents, leading to a diverse range of derivatives.
Scientific Research Applications
6-BENZYL-2-(MORPHOLIN-4-YL)-5H,6H-PYRIDO[4,3-D]PYRIMIDIN-5-ONE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Materials Science: The compound’s unique chemical properties make it a candidate for the development of novel materials with specific functionalities.
Biological Research: It is used in various biological assays to study its effects on different biological pathways and targets.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in industrial processes, including the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 6-BENZYL-2-(MORPHOLIN-4-YL)-5H,6H-PYRIDO[4,3-D]PYRIMIDIN-5-ONE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-Benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one
- 6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Uniqueness
6-BENZYL-2-(MORPHOLIN-4-YL)-5H,6H-PYRIDO[4,3-D]PYRIMIDIN-5-ONE stands out due to its unique combination of a benzyl group, a morpholine ring, and a pyrido[4,3-d]pyrimidine core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential in medicinal chemistry and materials science further highlight its uniqueness compared to similar compounds.
Properties
Molecular Formula |
C18H18N4O2 |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
6-benzyl-2-morpholin-4-ylpyrido[4,3-d]pyrimidin-5-one |
InChI |
InChI=1S/C18H18N4O2/c23-17-15-12-19-18(21-8-10-24-11-9-21)20-16(15)6-7-22(17)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2 |
InChI Key |
KJQCRWLQDACCBW-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC=C3C(=N2)C=CN(C3=O)CC4=CC=CC=C4 |
Origin of Product |
United States |
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